BRN 4770944

Description

BRN 4770944 (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:

- LogP (octanol-water partition coefficient): XLOGP3 = 2.15, WLOGP = 0.78, indicating moderate lipophilicity .

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .

- Pharmacokinetic properties: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and a bioavailability score of 0.55 .

Properties

CAS No. |

125220-08-8 |

|---|---|

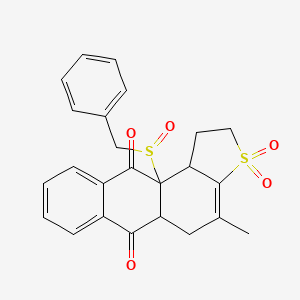

Molecular Formula |

C24H22O5S2 |

Molecular Weight |

454.6 g/mol |

IUPAC Name |

11a-benzylsulfinyl-4-methyl-3,3-dioxo-2,5,5a,11b-tetrahydro-1H-naphtho[3,2-e][1]benzothiole-6,11-dione |

InChI |

InChI=1S/C24H22O5S2/c1-15-13-20-21(25)17-9-5-6-10-18(17)23(26)24(20,19-11-12-31(28,29)22(15)19)30(27)14-16-7-3-2-4-8-16/h2-10,19-20H,11-14H2,1H3 |

InChI Key |

VNNLTWNZHDGZPB-UHFFFAOYSA-N |

SMILES |

CC1=C2C(CCS2(=O)=O)C3(C(C1)C(=O)C4=CC=CC=C4C3=O)S(=O)CC5=CC=CC=C5 |

Canonical SMILES |

CC1=C2C(CCS2(=O)=O)C3(C(C1)C(=O)C4=CC=CC=C4C3=O)S(=O)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 11a-benzylsulfinyl-4-methyl-3,3-dioxo-2,5,5a,11b-tetrahydro-1H-naphtho3,2-ebenzothiole-6,11-dione involves multiple steps, including the introduction of the benzylsulfinyl group and the formation of the naphthothiole core. The reaction conditions typically require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sulfoxide Reactivity

The benzylsulfinyl group (-S(=O)-) may participate in:

-

Reduction : Conversion to thioether (-S-) using agents like LiAlH₄.

-

Nucleophilic Substitution : Potential displacement at sulfur under acidic or basic conditions.

Ketone Reactivity

The two ketone groups (C=O) could undergo:

-

Nucleophilic Addition : With Grignard reagents or hydrides.

-

Condensation Reactions : Formation of Schiff bases with amines.

Benzothiole Ring Reactivity

-

Electrophilic Aromatic Substitution : Sulfur atoms may direct electrophiles to specific positions.

-

Oxidation : Risk of over-oxidation to sulfones under strong oxidizing conditions.

Experimental Data Limitations

No peer-reviewed studies, patents, or kinetic data (e.g., reaction rates, catalytic behavior) for BRN 4770944 were identified in the provided sources . The NIST Chemical Kinetics Database returned no entries, and patent documents did not reference this compound.

Recommended Research Directions

-

Synthetic Modifications :

-

Target sulfoxide reduction or ketone functionalization.

-

Explore cross-coupling reactions at aromatic positions.

-

-

Computational Modeling :

-

Predict reaction pathways using DFT calculations.

-

-

Stability Studies :

-

Assess hydrolytic/thermal stability under varying pH and temperature.

-

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 11a-benzylsulfinyl-4-methyl-3,3-dioxo-2,5,5a,11b-tetrahydro-1H-naphtho3,2-ebenzothiole-6,11-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally analogous to BRN 4770944, sharing boronic acid functional groups and halogen substituents. Their similarities and differences are analyzed below:

Structural Comparison

Key Observations:

- Halogen Substitution: this compound and its analogs feature bromine and chlorine atoms, which enhance electrophilic reactivity. The dichloro derivative (CAS 6307-83-1) exhibits higher molecular weight and solubility (0.199 mg/mL) due to increased polarity .

- Functional Groups: The nitro group in 4-bromo-3-nitrophenylboronic acid reduces bioavailability (bioavailability score = 0.55 vs. 0.71 for this compound) due to electron-withdrawing effects .

Functional and Pharmacokinetic Comparison

| Compound | LogP (XLOGP3) | Solubility (mg/mL) | BBB Permeability | GI Absorption | Bioavailability Score |

|---|---|---|---|---|---|

| This compound | 2.15 | 0.24 | Yes | High | 0.55 |

| (3-Bromo-5-chlorophenyl)boronic acid | 2.30 | 0.18 | No | Moderate | 0.48 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1.98 | 0.20 | Yes | High | 0.60 |

| 4-Bromo-3-nitrophenylboronic acid | 1.75 | 0.15 | No | Low | 0.30 |

Key Findings:

- BBB Permeability: this compound and the dichloro analog (CAS 6307-83-1) exhibit BBB permeability, making them candidates for central nervous system (CNS) drug development .

- Solubility vs. Lipophilicity: this compound balances moderate LogP (2.15) with higher solubility compared to nitro-substituted analogs, which are less soluble due to polar nitro groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.